molecular formula C17H16N2O4S B4942233 methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate

methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate

Cat. No. B4942233
M. Wt: 344.4 g/mol
InChI Key: CKXWWPCMSZEUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate is a synthetic compound that has attracted the attention of many researchers due to its potential applications in the field of medicine and biotechnology. This compound belongs to the class of pyrrolidine-based compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate is not fully understood. However, several studies have suggested that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of fungi by disrupting the fungal cell wall.
Biochemical and physiological effects:
Methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate has been found to exhibit several biochemical and physiological effects. For instance, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell wall.

Advantages and Limitations for Lab Experiments

Methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate has several advantages for lab experiments. For instance, it is easy to synthesize and has been found to exhibit a wide range of biological activities. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate. For instance, further studies are needed to fully understand its mechanism of action and to investigate its potential applications in the field of medicine and biotechnology. Additionally, future studies could focus on the synthesis of analogs of this compound to improve its biological activity and reduce its potential toxicity.

Synthesis Methods

The synthesis of methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate can be achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-thienylmethylamine with ethyl acetoacetate to form 2-thienylmethyl acetoacetate. The second step involves the reaction of 2-thienylmethyl acetoacetate with 4-chlorobenzoic acid in the presence of a base to form methyl 4-(2-thienylmethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylate. The final step involves the reaction of methyl 4-(2-thienylmethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylate with hydrazine hydrate to form methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate.

Scientific Research Applications

Methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate has been found to exhibit a wide range of biological activities, including antitumor, antifungal, anti-inflammatory, and antibacterial activities. It has been used in several scientific research studies to investigate its potential applications in the field of medicine and biotechnology. For instance, it has been used as a potential drug candidate for the treatment of cancer, fungal infections, and inflammation.

properties

IUPAC Name

methyl 4-[2,5-dioxo-3-(thiophen-2-ylmethylamino)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-23-17(22)11-4-6-12(7-5-11)19-15(20)9-14(16(19)21)18-10-13-3-2-8-24-13/h2-8,14,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXWWPCMSZEUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate

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